molecular formula C10H12N8O4 B1384269 5'-Azido-5'-deoxyguanosine CAS No. 42204-44-4

5'-Azido-5'-deoxyguanosine

Cat. No. B1384269
CAS RN: 42204-44-4
M. Wt: 308.25 g/mol
InChI Key: IURRXTYHKBREQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Azido-5’-deoxyguanosine is an analog of guanosine that can be synthesized in a solid-phase reaction. It can also be enzymatically generated from 5’-azido-5’-deoxyadenosine . This molecule is reactive and has been shown to be an effective inhibitor of DNA synthesis in vivo assays .


Synthesis Analysis

A series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes . Cu (I) nanoparticles in water were found to be the most efficient catalyst, producing the desired 5’-arylguanosines with good yields .


Molecular Structure Analysis

The molecular formula of 5’-Azido-5’-deoxyguanosine is C10H12N8O4 . It has an average mass of 308.254 Da and a monoisotopic mass of 308.098145 Da .


Chemical Reactions Analysis

The azide functional group in 5’-Azido-5’-deoxyguanosine is among the most useful in organic synthesis, owing to its superlative reactivity .


Physical And Chemical Properties Analysis

5’-Azido-5’-deoxyguanosine has 12 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds . It has a polar surface area of 147 Ų .

Scientific Research Applications

1. Crystal Structure Analysis

5'-Azido-5'-deoxyguanosine has been studied for its crystal structure properties. Research has shown that different analogues of deoxyguanosine, including the 5'-azido derivative, display distinct molecular conformations and packing characteristics, important for understanding their physical and chemical behavior (Parkin et al., 2018).

2. DNA Damage and Repair Mechanisms

Studies on similar compounds, like 3'-azido-3'-deoxythymidine (AZT), provide insights into DNA damage and repair mechanisms. Though not directly on 5'-Azido-5'-deoxyguanosine, this research can shed light on the behavior of similar azido nucleosides in biological systems (Iwamoto et al., 2003).

3. Bioorthogonal Chemistry in mRNA Labeling

Research involving the use of bioorthogonal chemistry for mRNA labeling has implications for 5'-Azido-5'-deoxyguanosine, as it can be part of the process for site-specific labeling of RNA. This technique is important in studying RNA dynamics and function (Holstein et al., 2014).

4. Synthesis of Modified Nucleosides

The synthesis of 5'-Azido-5'-deoxyguanosine analogues and their incorporation into oligodeoxynucleotides has been studied. This research is crucial for the development of modified nucleosides with potential therapeutic applications (Wada et al., 2001).

5. DNA Lesion and Radical Chemistry

The synthesis and characterization of 5',8-cyclo-2'-deoxyguanosine derivatives, which are important DNA lesions, have been explored. These studies are significant for understanding the chemical nature of DNA damage and its implications for cell biology (Chatgilialoglu et al., 2007).

Safety And Hazards

The safety data sheet for 5’-Azido-5’-deoxyguanosine suggests ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice .

Future Directions

Owing to the unique chemical characteristics of the azide functional group, 5’-azido-5’-deoxyribonucleosides have the potential to be used in applications even more diverse than their parent compounds .

properties

IUPAC Name

2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRXTYHKBREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962370
Record name 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Azido-5'-deoxyguanosine

CAS RN

42204-44-4
Record name NSC119855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Azido-5'-deoxyguanosine
Reactant of Route 2
Reactant of Route 2
5'-Azido-5'-deoxyguanosine
Reactant of Route 3
5'-Azido-5'-deoxyguanosine
Reactant of Route 4
5'-Azido-5'-deoxyguanosine
Reactant of Route 5
Reactant of Route 5
5'-Azido-5'-deoxyguanosine
Reactant of Route 6
Reactant of Route 6
5'-Azido-5'-deoxyguanosine

Citations

For This Compound
40
Citations
GH Lee, HK Lim, SS Hah - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… preparation of 5'-azido-5'-deoxyguanosine. 5'-Azido-5'deoxyguanosine was characterized … 1 constructed by the click chemistry for 5'azido-5'-deoxyguanosine analysis. In the presence …
Number of citations: 5 koreascience.kr
GH Lee, HK Lim, W Jung, SS Hah - Bulletin of the Korean …, 2012 - koreascience.kr
… We recently reported a two-step synthetic method for 5'azido-5'-deoxyguanosine (azido-G) by adapting literature procedures (Scheme 1) and its efficiency for click chemistry using 6-…
Number of citations: 4 koreascience.kr
P Daligaux, S Pomel, K Leblanc, PM Loiseau… - Molecular diversity, 2016 - Springer
A series of non-hydrolysable $$5'$$ 5 ′ -aryl substituted GDP analogs has been synthesized by reacting $$5'$$ 5 ′ -azido- $$5'$$ 5 ′ -deoxyguanosine with different aryl- and …
Number of citations: 15 link.springer.com
R Van Ostrand, C Jacobsen, A Delahunty… - … and Nucleic Acids, 2017 - Taylor & Francis
Reported is an efficient synthesis of adenyl and uridyl 5′-tetrachlorophthalimido-5′-deoxyribonucleosides, and guanylyl 5′-azido-5′-deoxyribonucleosides, which are useful in solid…
Number of citations: 4 www.tandfonline.com
SR Parkin, WH Coldren, JP Fernandez… - Crystal Growth & …, 2018 - ACS Publications
… and characterized the 5′-bromo- and 5′-chloro-5′-deoxyguanosine analogues (II and III, respectively), as well as the pseudohalide derivative 5′-azido-5′-deoxyguanosine (IV). …
Number of citations: 0 pubs.acs.org
MG Stout, MJ Robins, RK Olsen… - Journal of Medicinal …, 1969 - ACS Publications
… 2',3'-0-IsopropyIidene-5'-azido-5'-deoxyguanosine (lb). A mixture of 54.0 g (0.113 mol) of 5'-0-tosyl-2',3'-0-isopropylideneguanosiue18 and 54 g (0.83 mol) of NaN» in .540 ml of DMF …
Number of citations: 49 pubs.acs.org
M Nikan, GAL Bare, JC Sherman - Tetrahedron letters, 2011 - Elsevier
… The critical coupling reaction entailed a copper-catalysed azide-alkyne cycloaddition between 5′-azido-5′-deoxyguanosine and a cavitand template functionalized with propargyl …
Number of citations: 20 www.sciencedirect.com
S Walczak, P Wanat, A Nowicka… - Collection of …, 2015 - cccc.uochb.cas.cz
… 5’-Azido-5’-deoxyguanosine was obtained by treatment of 5’-iodo-5’-deoxyguanosine3 with NaN3 4. Its methylation with methyl iodide in DMSO yielded 5’-azido-5’-deoxy-7…
Number of citations: 1 cccc.uochb.cas.cz
K Adib - 2015 - kb.osu.edu
… this method using three guanosine analogs: 5'-deoxyguanosine-5'-monophosphorothioate (GSMP), 5'-deoxy-5'-hydrazinylguanosine (NH2NH-G), and 5'-azido-5'deoxyguanosine (N3-G…
Number of citations: 2 kb.osu.edu
E Paredes, SR Das - ChemBioChem, 2011 - Wiley Online Library
… We therefore synthesized 5′-azido-5′-deoxyguanosine (5′-N 3 G) in two steps from guanosine by adapting known methods33, 34 (Scheme S1) and included 5′-N 3 G in fourfold …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.